

JTE-052 (Delgocitinib) Clinical Trial Technical Support Center

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Compound of Interest

Compound Name: JTE-052

Cat. No.: B1574636

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **JTE-052** (delgocitinib). It includes a summary of common adverse events observed in clinical trials, detailed experimental protocols, a troubleshooting guide with frequently asked questions, and a visualization of the relevant signaling pathway.

Common Adverse Events with JTE-052 in Clinical Trials

The following table summarizes the common adverse events reported in clinical trials of topical **JTE-052** (delgocitinib) for atopic dermatitis and chronic hand eczema.

Adverse Event Category	Specific Adverse Event	Frequency/Incidence Notes
Infections and Infestations	Nasopharyngitis (common cold)	Most frequently reported adverse event in several trials. [1][2][3][4]
Skin and Nail Infections	Includes contact dermatitis, acne, impetigo, folliculitis, cellulitis, and paronychia.[1][5][6]	
COVID-19	Reported in trials conducted during the pandemic.[3]	
Application Site Reactions	Various	Includes pain, paresthesia (tingling), pruritus (itching), erythema (redness), and folliculitis.[5][6][7] Generally reported as mild.[1]
Nervous System Disorders	Headache	Mentioned as a possible mild side effect.[8]
Skin and Subcutaneous Tissue Disorders	Worsening of Eczema	Worsening of atopic dermatitis or hand dermatitis has been reported.[2][9]
Investigations	Leukopenia/Neutropenia (Low White Blood Cell Counts)	Reported as a potential, though less common, adverse event.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are protocols summarized from Phase 3 clinical trials of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2 trials).[1][9]

Trial Design and Randomization

- Study Design: These were randomized, double-blind, vehicle-controlled, parallel-group, multi-site Phase 3 trials.[1][9]
- Patient Population: Adult patients (≥18 years) with a diagnosis of moderate to severe chronic hand eczema.[9]
- Randomization: Patients were randomly assigned in a 2:1 ratio to receive either delgocitinib cream (20 mg/g) or a vehicle cream.[9]
- Treatment Duration: The treatment period was 16 weeks.[9]

Inclusion and Exclusion Criteria

- Key Inclusion Criteria:
 - Diagnosis of chronic hand eczema persisting for more than 3 months or recurring at least twice in the last 12 months.
 - Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) score of 3 (moderate) or 4 (severe) at baseline.[10]
 - Inadequate response to or intolerance of topical corticosteroids.
- Key Exclusion Criteria:
 - Concurrent skin diseases on the hands.
 - Systemic treatment with immunosuppressive drugs, retinoids, or corticosteroids within a specified period before the trial.
 - Previous or current treatment with any Janus kinase (JAK) inhibitor.[5]
 - Use of other topical treatments on the hands within a specified washout period.
 - Clinically significant infections on the hands.[5]

Treatment Administration

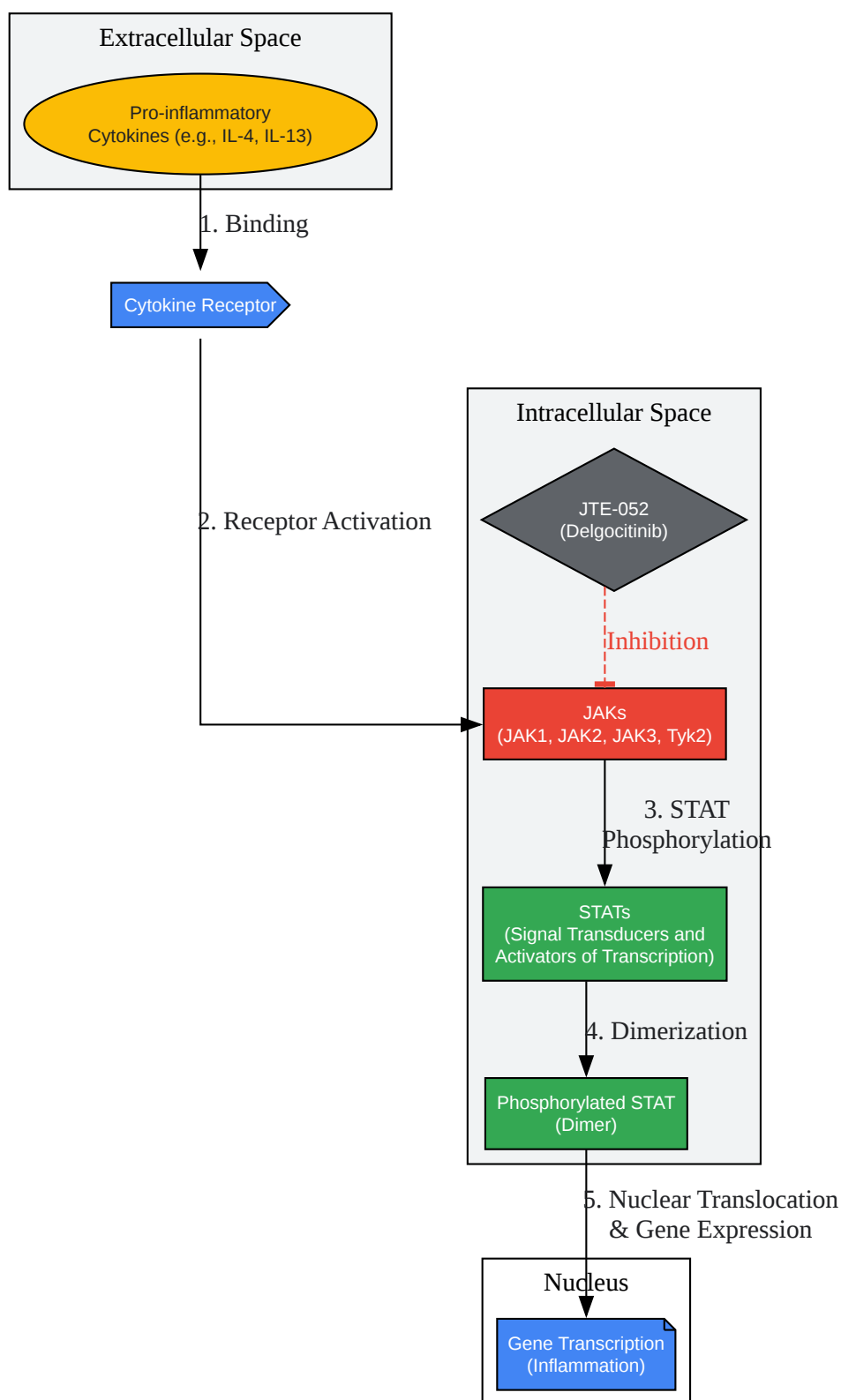
- Dosage and Application: A thin layer of delgocitinib cream (20 mg/g) or vehicle cream was applied twice daily to the affected areas of the hands.[10]

Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The primary outcome was the proportion of patients achieving IGA-CHE treatment success at week 16. Treatment success was defined as an IGA-CHE score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[1][9]
- Safety Monitoring: Safety was assessed through the collection of all adverse events (AEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Vital signs and laboratory tests were also monitored throughout the study.[11]

Signaling Pathway

JTE-052 is a pan-Janus kinase (JAK) inhibitor. It targets the JAK-STAT signaling pathway, which is crucial for the cellular response to many pro-inflammatory cytokines involved in the pathophysiology of atopic dermatitis and other inflammatory skin conditions.[11][12][13]



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JTE-052 Inhibition of the JAK-STAT Signaling Pathway

Troubleshooting and FAQs

Q1: A patient in our study is experiencing nasopharyngitis. Is this likely related to **JTE-052**?

A1: Nasopharyngitis is the most commonly reported adverse event in clinical trials of topical delgocitinib.[1][2][3][4] However, it is also a very common illness in the general population. In many trials, the incidence was similar between the delgocitinib and vehicle groups.[3] It is important to record the event and monitor the patient, but it may not be directly caused by the study drug.

Q2: We have observed some application site reactions like redness and itching. How should we manage this?

A2: Application site reactions, including erythema and pruritus, are known adverse events.[5][7] These are typically mild.[1] Ensure the patient is applying a thin layer of the cream as directed. The symptoms should be monitored, and if they are severe or persistent, a decision on continuing the treatment should be made based on the clinical trial protocol.

Q3: A subject's eczema appears to be worsening after starting treatment. What is the appropriate course of action?

A3: Worsening of the underlying condition (atopic dermatitis or hand eczema) has been reported as an adverse event in some patients.[2][9] It is crucial to assess whether this is a true exacerbation of the disease or a different type of skin reaction. The patient should be evaluated by the study physician, and the event should be documented. Depending on the severity and the study protocol, a temporary or permanent discontinuation of the investigational product may be necessary.

Q4: Are there concerns about systemic side effects with topical **JTE-052**?

A4: While **JTE-052** is a topical treatment, systemic absorption can occur. Less common adverse events like leukopenia (low white blood cell count) have been reported, which could be indicative of systemic effects.[5][6][7] The risk of systemic side effects associated with oral JAK inhibitors is a consideration, and patients should be monitored according to the trial protocol, which usually includes periodic laboratory tests.

Q5: Can other topical medications be used concurrently with **JTE-052** during a clinical trial?

A5: In most clinical trial protocols, the use of other topical treatments on the hands, especially corticosteroids and immunomodulators, is prohibited within a certain washout period before and during the study to avoid confounding the results.[5] The specific protocol for your study should be consulted for guidance on concomitant medications. In some long-term extension studies, rescue therapy with topical corticosteroids might be permitted for managing flare-ups.

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